

# Application Notes and Protocols: Zebrafish Embryo Model for Studying 25H-NBOH Toxicity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 25B-NBOH hydrochloride

Cat. No.: B593384

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The emergence of new psychoactive substances (NPS) presents a significant challenge to public health and forensic toxicology. Among these, synthetic phenethylamines like 25H-NBOH have gained notoriety for their potent hallucinogenic effects and associated toxicity. The zebrafish (*Danio rerio*) embryo has become a valuable *in vivo* model for toxicological screening due to its rapid development, optical transparency, and high genetic homology to humans.<sup>[1][2]</sup> These characteristics allow for the detailed, non-invasive observation of developmental and organ-specific toxicity. This document provides a comprehensive guide to utilizing the zebrafish embryo model for assessing the toxicity of 25H-NBOH, with a focus on developmental toxicity, cardiotoxicity, and neurotoxicity.

## Developmental Toxicity of 25H-NBOH

Studies have demonstrated that 25H-NBOH induces significant developmental abnormalities in zebrafish embryos in a concentration-dependent manner.<sup>[3][4][5]</sup> These effects range from lethal outcomes at high concentrations to various sublethal malformations at lower doses.

## Quantitative Developmental Toxicity Data

The following table summarizes the key toxicological endpoints for 25H-NBOH exposure in zebrafish embryos over a 96-hour period.

Endpoint	25H-NBOH Concentration (µg/mL)	Observation	Reference
Lethality (LC50)	43	50% mortality at 96 hours post-fertilization (hpf)	[3]
Lowest Observed Adverse Effect Level (LOAEL)	10	Spine malformation observed	[3]
High Mortality	80	High embryo mortality observed	[3][6]
Sublethal Effects	10 - 40	Spine malformation, egg hatching delay, body malformation, otolith malformation, pericardial edema, blood clotting	[3][4][5]

## Cardiotoxicity of 25H-NBOH

While specific cardiotoxicity studies for 25H-NBOH in zebrafish are not extensively detailed in the provided search results, related NBOMe compounds are known to cause cardiovascular effects.[7] The observation of pericardial edema in 25H-NBOH-exposed embryos is a strong indicator of cardiac dysfunction.[3][5] Potential cardiotoxic effects to investigate include altered heart rate, arrhythmias, and morphological defects of the heart.[8][9]

## Neurotoxicity of 25H-NBOH

NBOH and NBOMe compounds are potent agonists of the serotonin 5-HT<sub>2A</sub> receptor, which is crucial for their psychoactive and neurotoxic effects.[10][11] Studies on related compounds suggest that their neurotoxicity may involve the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway.[7] In zebrafish, neurotoxicity can be assessed by observing changes in locomotor activity and apoptosis in the brain.[12][13]

## Experimental Protocols

### Fish Embryo Acute Toxicity (FET) Test (adapted from OECD 236)

This protocol is designed to determine the acute toxicity of 25H-NBOH to zebrafish embryos.

Materials:

- Fertilized zebrafish embryos (less than 3 hours post-fertilization)
- 25H-NBOH stock solution
- E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl<sub>2</sub>, 0.33 mM MgSO<sub>4</sub>)
- 96-well plates
- Incubator at 26 ± 1°C

Procedure:

- Prepare a series of 25H-NBOH concentrations (e.g., 5, 10, 20, 40, 80 µg/mL) by diluting the stock solution in E3 medium.[\[3\]](#)
- Select healthy, fertilized embryos at the 2-4 cell stage.
- Place one embryo per well in a 96-well plate.
- Add 200 µL of the respective 25H-NBOH concentration or control (E3 medium) to each well. Use at least 20 embryos per concentration.[\[3\]](#)[\[4\]](#)[\[14\]](#)
- Incubate the plate at 26 ± 1°C for up to 96 hours.
- At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope for the following endpoints:
  - Coagulation of the embryo
  - Lack of somite formation

- Non-detachment of the tail
- Lack of heartbeat
- Record the number of dead embryos at each time point to calculate the LC50.

## Teratogenicity Assessment

This protocol assesses the morphological defects induced by 25H-NBOH.

Procedure:

- Follow the exposure protocol outlined in the FET test (Section 4.1).
- At 96 hpf, examine the surviving larvae for developmental abnormalities.
- Score the presence and severity of the following malformations:
  - Skeletal: Spine malformation, body curvature.[\[3\]](#)
  - Craniofacial: Otolith malformation.[\[3\]](#)
  - Cardiovascular: Pericardial edema, yolk sac edema.[\[3\]](#)[\[8\]](#)
  - Other: Delayed hatching, blood clotting.[\[3\]](#)
- Quantify the percentage of larvae exhibiting each type of malformation at each concentration.

## Cardiotoxicity Evaluation

This protocol focuses on assessing cardiac function.

Procedure:

- Expose embryos to sublethal concentrations of 25H-NBOH as described in Section 4.1.
- At 48 and 72 hpf, immobilize individual larvae in 3% methylcellulose on a depression slide.
- Record a 30-second video of the heart under a microscope.

- Calculate the heart rate (beats per minute).
- Measure the pericardial area to quantify edema.[8]
- Observe for arrhythmias or other functional abnormalities.

## Neurotoxicity Assessment (Locomotor Activity)

This protocol assesses the impact of 25H-NBOH on larval behavior.

Procedure:

- Expose embryos to sublethal concentrations of 25H-NBOH until 5 days post-fertilization (dpf).
- Transfer individual larvae to a 96-well plate with fresh E3 medium.
- Use an automated larval tracking system to monitor locomotor activity.
- Acclimate the larvae to the dark for a period.
- Record movement in response to alternating light and dark periods.
- Analyze the total distance moved and changes in swimming patterns.

## Diagrams

Caption: Workflow for assessing 25H-NBOH toxicity in zebrafish embryos.

Caption: Proposed signaling pathways for 25H-NBOH toxicity.

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